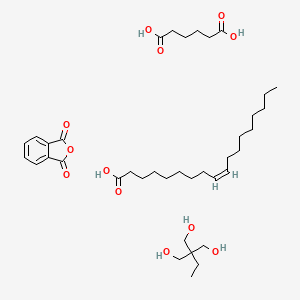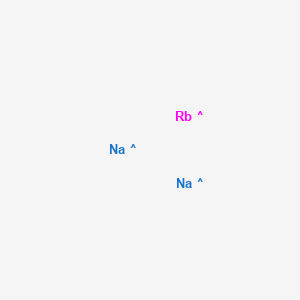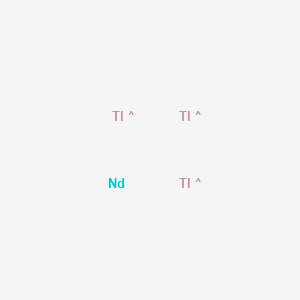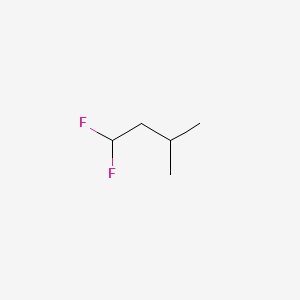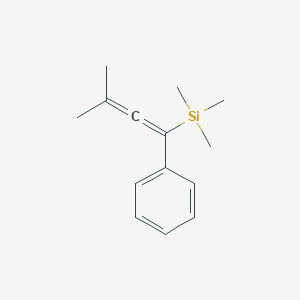
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- is a specialized organosilicon compound It features a silicon atom bonded to three methyl groups and a 3-methyl-1-phenyl-1,2-butadienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- typically involves the reaction of trimethylsilyl chloride with 3-methyl-1-phenyl-1,2-butadiene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of specialty coatings and adhesives due to its unique bonding properties.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenylmethyl)silane
Uniqueness
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- is unique due to the presence of the 3-methyl-1-phenyl-1,2-butadienyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
55967-10-7 |
|---|---|
Formule moléculaire |
C14H20Si |
Poids moléculaire |
216.39 g/mol |
InChI |
InChI=1S/C14H20Si/c1-12(2)11-14(15(3,4)5)13-9-7-6-8-10-13/h6-10H,1-5H3 |
Clé InChI |
VKJUOTHFUWCTHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C(C1=CC=CC=C1)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


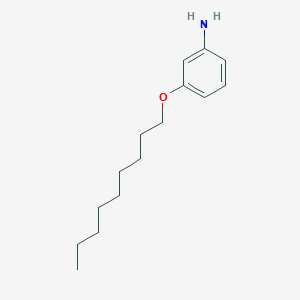

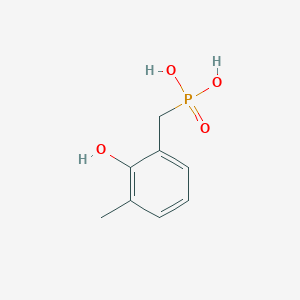
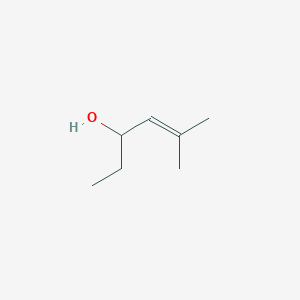
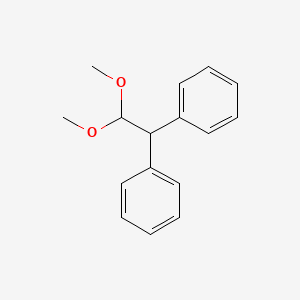

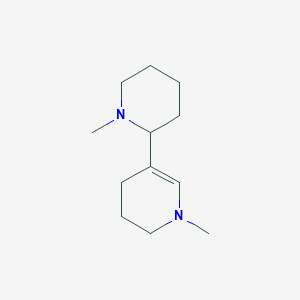
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)
